1-Methanesulfonyl-4-(2-phenylethyl)piperazine
Description
1-Methanesulfonyl-4-(2-phenylethyl)piperazine is a piperazine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the N1 position and a 2-phenylethyl (-CH₂CH₂C₆H₅) substituent at the N4 position. This compound is synthesized via nucleophilic substitution or sulfonylation reactions, as seen in related piperazine derivatives (e.g., sulfonyl chloride reactions with piperazine in tetrahydrofuran) . Its structure combines a polar sulfonyl group with a hydrophobic phenylethyl chain, making it a versatile scaffold for pharmacological and chemical applications. The methanesulfonyl group enhances metabolic stability and influences electronic properties, while the phenylethyl moiety contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
1-methylsulfonyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEIBELHHAUOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-(2-phenylethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methanesulfonyl-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the methanesulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has attracted attention due to its potential biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological effects. Key applications include:
- Pharmaceutical Development : The compound's biological activity suggests it could be developed into therapeutic agents for various conditions.
- Drug Design : Its structure allows for modifications that could lead to new drug candidates targeting specific biological pathways.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazine | Hydroxyethyl substitution on piperazine | Increased water solubility; potential for enhanced bioavailability |
| 4-(3-Chlorophenyl)-1-methylpiperazine | Chlorinated phenyl ring on piperazine | Enhanced activity against certain receptors |
| 1-Methyl-4-(2-methylphenethyl)piperazine | Methyl substitution on both piperazine and phenethyl | Altered lipophilicity; may affect blood-brain barrier permeability |
Pharmacological Insights
Research has focused on the binding affinities of 1-Methanesulfonyl-4-(2-phenylethyl)piperazine to various biological targets. The methanesulfonyl group may confer distinct pharmacological properties compared to other piperazine derivatives. Studies have shown that similar compounds can exhibit:
- Antidepressant Activity : Some piperazine derivatives have been linked to serotonin receptor modulation.
- Antipsychotic Effects : Research indicates potential applications in treating schizophrenia and other psychotic disorders.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound in clinical settings:
-
Case Study on Antidepressant Efficacy :
- A study demonstrated that a structurally similar piperazine derivative showed significant improvement in depressive symptoms in patients when administered over a 12-week period.
-
Case Study on Antipsychotic Properties :
- Another investigation revealed that a related compound reduced psychotic symptoms in a cohort of patients diagnosed with schizophrenia, suggesting a pathway for further exploration with this compound.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-(2-phenylethyl)piperazine involves multiple bonding interactions with target molecules. For instance, in the context of perovskite solar cells, it forms hydrogen bonds and dative bonds with lead atoms, reducing trap density and suppressing non-radiative recombination. This enhances the efficiency and stability of the solar cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary widely based on substituents at the N1 and N4 positions. Key structural analogues include:
Key Observations :
- Sulfonyl Groups : Methanesulfonyl (small, polar) vs. tosyl (bulky, hydrophobic) substituents modulate solubility and binding. Methanesulfonyl derivatives generally exhibit better aqueous solubility (~60–80 μM at pH 6.5) compared to tosyl analogues .
- Phenylethyl vs. Diphenylethyl : The diphenylethyl group in MT-45 increases lipophilicity (ClogD >5) and opioid activity but reduces metabolic stability due to oxidative vulnerabilities .
Pharmacological Activity
- Kinase Inhibition: Compounds like 4j and 4g (ortho/meta-hydroxyphenyl-piperazine derivatives) show high docking scores (-11.33 kcal/mol) for Src family kinases via hydrogen bonding with Glu310 and Asp464 .
- Serotonin Receptor Modulation: Piperazines with 2-methoxyphenyl or fluorophenoxy groups (e.g., p-MPPI) act as 5-HT1A antagonists (ID₅₀ ~3 mg/kg), whereas the phenylethyl chain in the target compound may favor alternative receptor interactions .
- ERCC1-XPF Inhibition : Piperazine side-chain modifications (e.g., compound 6 ) achieve binding affinities as low as -32.47 kcal/mol, suggesting that methanesulfonyl-phenylethyl derivatives could optimize DNA repair inhibition .
Physicochemical Properties
- Solubility and pKa : Ethylene spacers between piperazine and aromatic groups (e.g., 8ac-8ae ) improve solubility (80 μM at pH 6.5) by reducing ClogD (5–7) . The target compound’s phenylethyl spacer may lower solubility (~20–40 μM) but enhance membrane permeability.
- Metabolic Stability : Piperazine rings are prone to deethylation (metabolites A and B in ). Methanesulfonyl groups may mitigate this via electron-withdrawing effects, as seen in sulfonamide-resistant analogues .
Biological Activity
1-Methanesulfonyl-4-(2-phenylethyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a methanesulfonyl group and a phenylethyl moiety. The unique structural characteristics of this compound suggest various therapeutic applications and biological interactions.
Chemical Structure and Properties
The chemical formula of this compound is C13H18N2O2S. The presence of the methanesulfonyl group enhances the solubility and reactivity of the compound, making it a suitable candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Weight | 270.36 g/mol |
| Solubility | Soluble in polar solvents |
| Structure | Piperazine ring with substitutions |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Some piperazine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems.
- Antitumor Properties : Certain studies suggest that piperazine-based compounds can inhibit cancer cell proliferation and induce apoptosis, particularly in colon cancer cells .
- Antitussive Effects : Experimental results indicate that this compound may possess antitussive properties, as evidenced by tests measuring cough reflex suppression in animal models .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with various receptors and enzymes. The methanesulfonyl group may facilitate binding to biological targets, enhancing the compound's efficacy.
Study 1: Antitumor Activity
A study investigating the impact of piperazine derivatives on colon cancer cells demonstrated that compounds structurally similar to this compound could significantly increase sensitivity to apoptotic signals. The study reported an effective dose (ED50) of approximately 115 nM for related compounds, highlighting the potential for this class of drugs in cancer therapy .
Study 2: Antitussive Effect
In a controlled experiment involving Wistar strain mice, the antitussive effects of this compound were evaluated through cough reflex assessments. The results indicated a significant reduction in cough frequency compared to control groups, suggesting potential therapeutic applications in treating cough-related conditions .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally related piperazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazine | Hydroxyethyl substitution | Increased water solubility |
| 4-(3-Chlorophenyl)-1-methylpiperazine | Chlorinated phenyl ring | Enhanced receptor activity |
| 1-Methyl-4-(2-methylphenethyl)piperazine | Methyl substitution | Altered lipophilicity affecting BBB permeability |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 1-Methanesulfonyl-4-(2-phenylethyl)piperazine?
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Functionalization of the piperazine core : Reacting piperazine derivatives with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Phenylethyl group introduction : Alkylation using 2-phenylethyl bromide in the presence of catalysts like Pd/C under hydrogenation conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity crystalline products .
Optimal yields (70–85%) are achieved at 60–80°C with rigorous exclusion of moisture .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methanesulfonyl at N1, phenylethyl at N4) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.12) .
- Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
Combined, these methods ensure >95% purity and structural fidelity .
Q. What biological activities are reported for sulfonylpiperazine derivatives?
Sulfonylpiperazines exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., E. coli MIC values ~8–16 µg/mL) .
- Anticancer potential : Moderate cytotoxicity (IC₅₀ ~10–50 µM) against breast cancer cell lines via apoptosis induction .
- Neuromodulatory effects : Binding affinity to serotonin receptors (5-HT₃, Kᵢ ~100 nM) .
These activities are attributed to the sulfonyl group’s electron-withdrawing effects and the phenylethyl moiety’s hydrophobicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and scalability?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., sulfonamide hydrolysis) .
- Catalyst screening : Test Pd/C vs. Ni catalysts for phenylethyl coupling; Pd/C improves regioselectivity (~90% yield) .
- Continuous flow reactors : Implement for large-scale synthesis to maintain consistent temperature and mixing, reducing batch variability .
Advanced monitoring via HPLC ensures real-time tracking of intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .
- Assay standardization : Normalize cytotoxicity assays (e.g., MTT vs. ATP-based) to minimize protocol-dependent variability .
- Target validation : Use siRNA knockdown to confirm receptor specificity (e.g., 5-HT₃ vs. dopamine D2) .
Q. What computational strategies predict target interactions and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₃ receptors (PDB ID: 6DG8); the sulfonyl group forms hydrogen bonds with Asp274, while phenylethyl occupies a hydrophobic pocket .
- ADMET prediction (SwissADME) : Moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability (CNS MPO score ~4.2) due to the methanesulfonyl group’s polarity .
- MD simulations (GROMACS) : Assess stability of receptor-ligand complexes over 100 ns trajectories .
Q. How can analogs be designed to improve solubility and metabolic stability?
- Phenylethyl modification : Replace phenyl with pyridyl to enhance aqueous solubility (e.g., LogP reduction from 3.1 to 2.3) .
- Sulfonyl group substitution : Introduce trifluoromethanesulfonyl to resist enzymatic hydrolysis (t₁/₂ increase from 2.5 to 8.7 h in liver microsomes) .
- Prodrug strategies : Esterify the sulfonyl group for controlled release in vivo .
Notes
- Methodological focus : Emphasizes reproducible protocols and data-driven decision-making.
- Advanced techniques : Prioritizes interdisciplinary approaches (e.g., computational + experimental validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
